molecular formula C25H27N3O4S2 B3288345 N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-12-5

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B3288345
CAS No.: 851783-12-5
M. Wt: 497.6 g/mol
InChI Key: WCANLRWHUATHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that features a pyrazole ring, a tolyl group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired substitution pattern on the pyrazole ring.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst such as aluminum chloride.

    Tosylation: The tosyl group is introduced by reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the tosylated pyrazole derivative with ethanesulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tosyl group, converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structural features make it a potential building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The tosyl group could play a role in enhancing the compound’s binding affinity through hydrophobic interactions, while the pyrazole ring might interact with the active site of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
  • N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Uniqueness

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of both the tosyl and ethanesulfonamide groups provides multiple sites for interaction with biological targets, potentially enhancing its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-10-7-9-20(16-21)24-17-25(23-11-6-5-8-19(23)3)28(26-24)34(31,32)22-14-12-18(2)13-15-22/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCANLRWHUATHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Reactant of Route 2
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Reactant of Route 5
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Reactant of Route 6
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.